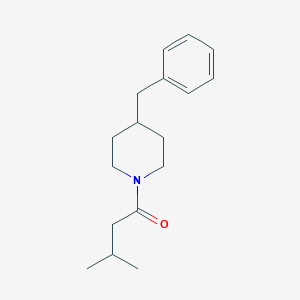

![molecular formula C14H16ClN5O B5543464 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-cyclopentylacetamide](/img/structure/B5543464.png)

2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-cyclopentylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The chemical compound "2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-cyclopentylacetamide" represents a class of tetrazole derivatives known for their diverse chemical reactions, significant physical and chemical properties, and potential biological activities. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms, which offer a rich chemistry due to their structural similarity to carboxylic acids and their ability to participate in various chemical reactions.

Synthesis Analysis

The synthesis of tetrazole derivatives, including compounds similar to "2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-cyclopentylacetamide," often involves cyclization reactions and the use of sodium azide for the introduction of the tetrazole ring. These methods provide access to a wide range of tetrazole-based compounds with different substituents and structural features, enabling the exploration of their diverse chemical and physical properties (Kerru et al., 2019).

Molecular Structure Analysis

Tetrazole derivatives exhibit planar tetrazole rings with varying degrees of conjugation and substitution patterns. The structural analysis often involves X-ray crystallography, providing insights into their molecular geometry, bond lengths, angles, and intermolecular interactions. Such studies reveal the importance of substituents in determining the overall molecular structure and potential binding interactions in biological systems (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Tetrazole derivatives can undergo various chemical reactions, including nucleophilic substitution, cycloaddition, and electrophilic substitution, depending on the nature of the substituents and the reaction conditions. These reactions are crucial for the functionalization of the tetrazole ring and the introduction of different chemical groups, affecting the compound's reactivity and potential applications.

Physical Properties Analysis

The physical properties of tetrazole derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The presence of halogen substituents, like chloro groups, can affect these properties by altering intermolecular forces and crystal packing patterns. Studies using single-crystal X-ray diffraction provide detailed information on the crystallographic parameters and solid-state structure of these compounds (Boechat et al., 2011).

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Docking Studies

Tetrazole derivatives have been studied for their molecular structures using X-ray crystallography and docking studies to understand their orientation and interaction within enzyme active sites. For example, research on docking studies and the crystal structure of tetrazole derivatives explores their potential as COX-2 inhibitors, highlighting the utility of such compounds in designing drugs with specific target interactions (Al-Hourani et al., 2015).

Spectroscopic and Quantum Mechanical Studies

Another area of application involves spectroscopic and quantum mechanical studies to analyze vibrational spectra, electronic properties, and light harvesting efficiency of benzothiazolinone acetamide analogs. These compounds show potential as photosensitizers in dye-sensitized solar cells (DSSCs), indicating the role of similar acetamide derivatives in renewable energy technologies (Mary et al., 2020).

Synthesis and Evaluation as Corrosion Inhibitors

Acetamide derivatives have also been synthesized and evaluated for their effectiveness as corrosion inhibitors, a crucial area in materials science aiming to protect metals against corrosion. This research demonstrates the practical applications of such compounds in extending the life of metal-based structures and components (Yıldırım & Çetin, 2008).

Ugi Four-Component Condensation

The Ugi four-component condensation process, a versatile tool in organic synthesis, can produce a wide range of compounds, including acetamide derivatives. This protocol is fundamental in synthesizing pharmaceutical compounds, showcasing the broad utility of acetamide derivatives in drug development (Marcaccini & Torroba, 2007).

Anti-Inflammatory and Molecular Docking Studies

Research into the synthesis, anti-inflammatory properties, and molecular docking of tetrazol-yl- and sulphanyl-N-thiazol-ylacetamides presents another significant application. These compounds have been identified for their activity exceeding reference drugs like ibuprofen, further illustrating the pharmaceutical relevance of tetrazole and acetamide derivatives (Chaban et al., 2021).

Eigenschaften

IUPAC Name |

2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-cyclopentylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN5O/c15-12-8-4-3-7-11(12)14-17-19-20(18-14)9-13(21)16-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVFAVUZLQBOOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-cyclopentylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

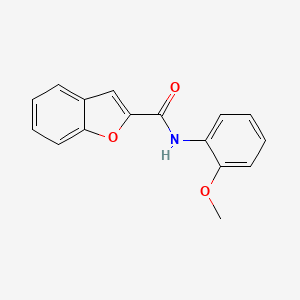

![N-(4-chlorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5543387.png)

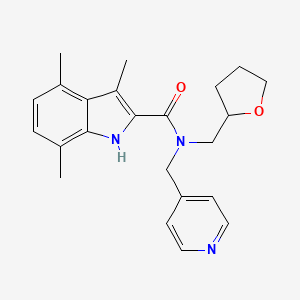

![9-(2-methylthieno[3,2-d]pyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5543401.png)

![N,N-dimethyl-2-({[3-(3-thienyl)propanoyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5543411.png)

![5-[(4-methylbenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5543412.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5543427.png)

![5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5543438.png)

![4-[(4-methylbenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543447.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5543455.png)

![methyl 4-{[(2-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5543461.png)

![2-methyl-7-[3-(trifluoromethyl)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5543465.png)

![4-(4'-chloro-4-biphenylyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5543485.png)